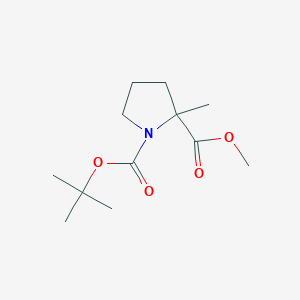

1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate

Description

1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate is a bicyclic dicarboxylate ester featuring a pyrrolidine core substituted with two methyl groups and protected by tert-butyl and methyl ester moieties. This compound is a key intermediate in organic synthesis, particularly in pharmaceutical research, due to its stereochemical versatility and functional group compatibility. Its synthesis typically involves multi-step reactions, such as the use of lithium hexamethyldisilazide (LHMDS) to deprotonate precursors in tetrahydrofuran (THF) at low temperatures, followed by alkylation or cyclization . Spectroscopic data (NMR, IR) confirm its structural integrity, with characteristic signals for the tert-butyl group (~28.5 ppm in $^{13}\text{C}$ NMR) and ester carbonyls (~170 ppm) .

Propriétés

IUPAC Name |

1-O-tert-butyl 2-O-methyl 2-methylpyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-8-6-7-12(13,4)9(14)16-5/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFNLDIOHLDSJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40634666 | |

| Record name | 1-tert-Butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317355-80-9 | |

| Record name | 1-tert-Butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate typically involves the reaction of tert-butylamine with methyl 2-methylpyrrolidine-1,2-dicarboxylate under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like column chromatography to obtain the pure compound .

Analyse Des Réactions Chimiques

1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Neuroprotective Effects:

Research indicates that derivatives of pyrrolidine compounds can exhibit neuroprotective effects. In studies involving neurodegenerative diseases, compounds similar to 1-tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate have shown potential in reducing oxidative stress and inflammation in neuronal cells. These properties suggest possible applications in treating conditions such as Alzheimer's disease and Parkinson's disease .

2. Anticancer Activity:

Preliminary studies have indicated that certain pyrrolidine derivatives can inhibit cancer cell proliferation. The ability of this compound to interact with cellular pathways involved in apoptosis may offer a therapeutic avenue for cancer treatment. Further research is needed to elucidate its mechanism of action and efficacy against specific cancer types .

Organic Synthesis Applications

1. Peptide Synthesis:

The compound is utilized as a protecting group in peptide synthesis. Its ability to shield functional groups during chemical reactions allows for the selective modification of peptides without disrupting other reactive sites. This application is crucial in developing complex peptide-based drugs .

2. Synthesis of Bioactive Compounds:

this compound serves as an intermediate in synthesizing various bioactive molecules. Its structural framework facilitates the introduction of diverse functional groups, making it a valuable building block in pharmaceutical chemistry .

Case Study 1: Neuroprotection Research

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of pyrrolidine derivatives on neuronal cultures subjected to oxidative stress. The results demonstrated that compounds structurally related to this compound significantly reduced cell death and improved mitochondrial function .

Case Study 2: Anticancer Properties

In an investigation into novel anticancer agents, researchers synthesized several derivatives based on pyrrolidine structures. Among these, one derivative exhibited potent activity against breast cancer cell lines, suggesting that modifications to the core structure of this compound could enhance its therapeutic potential against malignancies .

Mécanisme D'action

The mechanism of action of 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific context and application of the compound .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of bicyclic dicarboxylates, which vary in ring size (pyrrolidine vs. piperidine), substituents, and stereochemistry. Below is a detailed comparison:

Table 1: Structural and Functional Comparisons

Key Differences and Implications

Ring Size :

- Pyrrolidine derivatives (5-membered ring) exhibit higher ring strain and rigidity compared to piperidine analogs (6-membered), influencing their binding affinity in drug-receptor interactions .

- Example: Piperidine-based 1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate is used in smoothened inhibitors due to its ability to adopt multiple conformations .

Substituent Effects :

- Electron-withdrawing groups (e.g., oxo at C5 in 5-oxopyrrolidine derivatives) increase electrophilicity, facilitating nucleophilic attacks in peptide coupling reactions .

- Fluorinated substituents (e.g., difluoromethoxy in ) enhance metabolic stability and bioavailability by resisting oxidative degradation.

Stereochemistry :

- The (2S,4R) configuration in analogs like 1-tert-butyl 2-chloromethyl-4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate is critical for enantioselective synthesis, as seen in asymmetric catalysis .

Synthetic Accessibility :

- Pyrrolidine derivatives are typically synthesized via BH$_3$-mediated reductions or intramolecular aza-Michael reactions , whereas piperidine analogs often require azide displacement and reductive amination .

Activité Biologique

1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate (CAS No. 317355-80-9) is a chemical compound with a molecular formula of C₁₂H₂₁NO₄ and a molecular weight of 243.30 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

- Molecular Formula : C₁₂H₂₁NO₄

- Molecular Weight : 243.30 g/mol

- CAS Number : 317355-80-9

- Purity : Typically ≥95% in research applications .

Biological Activity

The biological activity of this compound has been explored in various studies, primarily focusing on its pharmacological potential and biochemical interactions.

Research indicates that this compound may interact with specific biological targets, potentially influencing metabolic pathways or cellular functions. While detailed mechanisms remain under investigation, preliminary studies suggest it may exhibit:

- Antioxidant properties : By scavenging free radicals, it could help mitigate oxidative stress.

- Neuroprotective effects : Some studies have hinted at its ability to protect neuronal cells from damage, which could be beneficial in neurodegenerative conditions.

Case Studies and Research Findings

- Antioxidant Activity : A study demonstrated that derivatives of pyrrolidine compounds, including this compound, showed significant antioxidant activity in vitro. The compound was tested against various free radicals, indicating a strong potential for reducing oxidative stress markers in cellular models .

- Neuroprotective Studies : In experimental models of neurodegeneration, this compound exhibited protective effects on neuronal cells subjected to oxidative stress. It was found to reduce apoptosis rates significantly compared to control groups .

- Synthesis and Derivative Exploration : Research has also focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the tert-butyl group or the dicarboxylate moiety have been shown to alter the pharmacokinetics and efficacy of the resultant compounds .

Data Table: Summary of Biological Activities

Safety and Handling

As with many chemical compounds, safety precautions are essential when handling this compound. It is classified as an irritant, necessitating appropriate safety measures such as gloves and eye protection during laboratory use .

Q & A

Q. What are the standard synthetic routes for preparing 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate and its derivatives?

The compound is typically synthesized via a two-step procedure: (1) esterification of pyrrolidine-2-carboxylic acid derivatives, followed by (2) Boc (tert-butoxycarbonyl) protection. For example, methyl (2S)-5-oxopyrrolidine-2-carboxylate is reacted with Boc anhydride in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine (TEA) in ethyl acetate, yielding the Boc-protected derivative . Enzymatic methods, such as biocatalytic reduction of 3-oxopyrrolidine precursors, are also employed for stereocontrolled synthesis .

Q. How are structural and stereochemical assignments validated for this compound?

Key techniques include:

- NMR spectroscopy : and NMR identify rotamers and diastereomers. For instance, split signals in NMR (e.g., δ 7.94 and 7.98 ppm) indicate rotameric equilibria in oxo-pentyl derivatives .

- X-ray crystallography : Used to resolve ambiguities in stereochemistry, as demonstrated for nitrobenzoate derivatives where torsion angles correlate with hyperconjugation effects .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+Na] = 294.1305 for a gold-catalyzed derivative) .

Q. What protecting group strategies are applicable for modifying the pyrrolidine ring?

The tert-butyl group serves as a robust protecting group for the pyrrolidine nitrogen, enabling selective functionalization at other positions. For example, the Boc group remains stable during azidation at the C5 position using CH functionalization protocols . Methyl esters at C2 are often retained during fluorination or hydroxylation at C4, as seen in 4-fluoro and 4-hydroxy derivatives .

Advanced Research Questions

Q. How can enantioselective synthesis of (2R)- or (2S)-configured derivatives be achieved?

Enantioselectivity is controlled via:

- Chiral catalysts : Gold-catalyzed reactions induce asymmetry in side-chain additions (e.g., (R)-2-(2-hydroxyethyl) derivatives) .

- Enzymatic resolution : Lipases or esterases kinetically resolve racemic mixtures. For example, trans-(±)-3-hydroxypyrrolidine derivatives are resolved via enzymatic acylation/hydrolysis .

- Chiral starting materials : Use of (2R)-4,4-difluoropyrrolidine precursors ensures retention of configuration during Boc protection .

Q. What strategies address contradictions in NMR data for diastereomers or rotamers?

- Variable temperature (VT) NMR : Reduces signal splitting caused by slow rotamer interconversion.

- Derivatization : Converting hydroxyl groups to nitrobenzoates simplifies spectra by locking conformations, as shown in crystallographic studies .

- Computational modeling : DFT calculations predict chemical shifts for minor rotamers, aiding assignments (e.g., δ 27.1 ppm for a minor signal) .

Q. How are fluorinated derivatives (e.g., 4-fluoro or 4,4-difluoro) synthesized and characterized?

- Electrophilic fluorination : Selectfluor® reagents introduce fluorine at C4 in Boc-protected intermediates .

- NMR analysis : NMR distinguishes cis/trans isomers (e.g., 4-fluorobenzylamino derivatives show distinct shifts) .

- X-ray crystallography : Confirms axial/equatorial fluorine orientation in (2S,4R)-4-fluoropyrrolidine derivatives .

Q. What methodologies enable late-stage diversification of the pyrrolidine core?

- Azidation : CH azidation at C5 using iron or copper catalysts introduces azide groups for click chemistry .

- Cross-metathesis : Olefin-bearing side chains (e.g., 5-(2-oxopentyl) derivatives) are functionalized via Grubbs catalysts .

- Amination : Reductive amination of 4-oxo derivatives yields 4-aminopyrrolidine hydrochlorides, critical for peptide mimetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.